![molecular formula C12H17NO B1356609 4-[Butyl(methyl)amino]benzaldehyde CAS No. 1079-83-0](/img/structure/B1356609.png)
4-[Butyl(methyl)amino]benzaldehyde
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Overview
Description
“4-[Butyl(methyl)amino]benzaldehyde” is an organic compound. It’s a derivative of benzaldehyde where one of the hydrogens in the benzene ring is replaced by a butyl(methyl)amino group .
Molecular Structure Analysis
The molecular structure of “4-[Butyl(methyl)amino]benzaldehyde” consists of a benzene ring with an aldehyde group (-CHO) and a butyl(methyl)amino group attached . The exact positions of these groups on the benzene ring can vary, which would result in different isomers of the compound .Scientific Research Applications
Organic Synthesis
BMBA is a valuable reagent in organic synthesis, particularly in the formation of novel organic complexes. It can participate in solid-state synthetic routes to form intermolecular complexes (IMCs) with other compounds. These IMCs exhibit unique physico-chemical and thermal behaviors, which are crucial for developing materials with specific properties .
Medicinal Chemistry
In medicinal chemistry, BMBA’s derivatives are explored for their potential therapeutic effects. For instance, its analogs have been synthesized and evaluated for cytotoxic activity against various human cancer cell lines. This includes assessing their impact on cell growth and properties such as colony formation and migratory abilities .
Analytical Chemistry
BMBA plays a role in analytical chemistry where it may be used as a standard or reference compound. Its precise molecular weight and structure make it suitable for calibrating instruments or validating analytical methods that require high accuracy and specificity .
Environmental Science
The environmental applications of BMBA include its use as a model compound to study the degradation processes of aromatic aldehydes. Understanding the environmental fate of such compounds is essential for assessing their impact on ecosystems and formulating strategies for pollution control.
Material Science
In material science, BMBA is utilized in the synthesis of materials with desired optical and thermal properties. Its incorporation into materials can lead to the development of novel composites with enhanced performance for high-technology industries .
Biochemistry Research
BMBA’s role in biochemistry research involves studying its interactions with biological molecules. This can provide insights into the molecular mechanisms of diseases and aid in the design of biomolecular probes or sensors.
Pharmaceutical Research
In pharmaceutical research, BMBA is investigated for its utility in drug design and synthesis. Its structural features are conducive to creating pharmacologically active molecules, which can lead to the development of new medications .
Industrial Applications
Industrially, BMBA can be used in the synthesis of dyes, resins, and other chemicals. Its chemical properties make it a versatile intermediate for producing a wide range of industrial products.
Safety and Hazards
The safety data sheet for “4-[Butyl(methyl)amino]benzaldehyde” suggests that it should be handled with care . It recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it advises using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
The primary targets of 4-[Butyl(methyl)amino]benzaldehyde are currently unknown . This compound belongs to the family of aromatic aldehydes
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[Butyl(methyl)amino]benzaldehyde . For example, exposure to light, heat, or certain chemicals could potentially alter the compound’s structure and function.
properties
IUPAC Name |
4-[butyl(methyl)amino]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-4-9-13(2)12-7-5-11(10-14)6-8-12/h5-8,10H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUNJTPNOCDBFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539260 |
Source
|
Record name | 4-[Butyl(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Butyl(methyl)amino]benzaldehyde | |
CAS RN |
1079-83-0 |
Source
|
Record name | 4-[Butyl(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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